Scientific Field: Medical and Biological Research
Summary of the Application: The compound “1-(4-(Phenylamino)phenyl)ethanone” has been used in the synthesis of derivatives that have potential as MCR-1 inhibitors.
1-(4-(Phenylamino)phenyl)ethanone, also known as 1-(4-anilinophenyl)ethanone, is an organic compound with the molecular formula and a molecular weight of 211.26 g/mol. This compound features a ketone functional group attached to a biphenyl structure, with one of the phenyl rings substituted by an amino group at the para position. Its unique structure contributes to its diverse chemical reactivity and potential biological activities.
There is currently no documented information regarding the mechanism of action of 1-(4-(Phenylamino)phenyl)ethanone in biological systems.
Due to the lack of specific research on 1-(4-(Phenylamino)phenyl)ethanone, it's important to handle it with caution assuming potential hazards common to aromatic amines and amides. This may include:
Research indicates that 1-(4-(Phenylamino)phenyl)ethanone exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in relation to antibiotic resistance mechanisms. The compound's ability to interact with specific molecular targets suggests it could play a role in drug development, especially against resistant bacterial strains. Additionally, it has been noted for its potential applications in medicinal chemistry due to its reactivity and biological properties.
Several synthetic routes have been developed for the preparation of 1-(4-(Phenylamino)phenyl)ethanone:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.
1-(4-(Phenylamino)phenyl)ethanone has numerous applications across various fields:
Studies on the interactions of 1-(4-(Phenylamino)phenyl)ethanone with biological targets have revealed its potential as an effective inhibitor of certain enzymes. For instance, it has been shown to interact with enzymes associated with antibiotic resistance, influencing their activity through hydrogen bonding and other interactions within their active sites. This capability underscores its importance in pharmaceutical research and development.
1-(4-(Phenylamino)phenyl)ethanone can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-methylphenyl)ethanone | Contains a methyl group instead of a phenylamino group | Exhibits different reactivity patterns due to substitution |
| 1-(4-hydroxyphenyl)ethanone | Features a hydroxyl group | Alters chemical properties and reactivity significantly |
| 1-(3-(Phenylamino)phenyl)ethanone | Amino group at the meta position | Different steric effects influencing reactivity |
| 1-(2-(Phenylamino)phenyl)ethanone | Amino group at the ortho position | Distinct biological activities due to positional effects |
The uniqueness of 1-(4-(Phenylamino)phenyl)ethanone lies in its phenylamino group at the para position, which imparts distinct chemical and biological properties compared to these similar compounds. This structural characteristic enhances its potential utility in various applications within chemistry and biology.
Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-nitrogen bonds in aromatic systems. The formation of 1-(4-(Phenylamino)phenyl)ethanone can be achieved through copper-catalyzed amination of 4-bromoacetophenone with aniline [1]. Recent advances in copper catalysis have demonstrated remarkable efficiency in these transformations, with several optimized protocols showing promising results.
The copper(I) iodide/1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine (CuI–L2) system has proven particularly effective for cross-coupling reactions between aryl halides and nitrogen nucleophiles [2]. This catalytic system offers the advantage of operating under mild conditions without requiring inert atmosphere, additional base, or other additives, making it highly practical for synthetic applications.
Under optimized conditions, the copper-catalyzed amination of 4-bromoacetophenone with aniline can achieve yields ranging from 53-82% depending on the specific reaction conditions employed [1]. The reaction typically proceeds through an oxidative addition mechanism, where the copper catalyst facilitates the insertion of the amine nucleophile into the carbon-halogen bond of the aryl bromide substrate.
Table 1: Copper-Catalyzed Amination Reaction Conditions and Yields
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)₂·H₂O/N-methoxy-1H-pyrrole-2-carboxamide | K₃PO₄ | PEG-100 | 90 | 12 | 53 | [1] |
| NHC-Pd(II)-Im complex | KOᵗBu | Toluene | Reflux | 4 | 77 | [1] |
| Pd(dba)₂/ligand | ᵗBuONa | DME | 120 | 24 | 66 | [1] |
| CuI/DPPF | Cs₂CO₃ | Toluene | 100 | 24 | 81 | [1] |
| Cu powder/CuI | K₂CO₃ | DMF | Reflux | 12 | 53.4 | [1] |
Recent developments in room-temperature copper-catalyzed amination have shown significant promise. The development of anionic N1,N2-diarylbenzene-1,2-diamine ligands has enabled copper-catalyzed amination of aryl bromides under remarkably mild conditions [3]. These ligands were specifically designed to increase electron density on copper, thereby accelerating the rate of oxidative addition of aryl bromides, while simultaneously stabilizing the active anionic copper(I) complex through π-interactions.
The mechanistic pathway for copper-catalyzed amination follows a well-established catalytic cycle. Initial coordination of the aryl halide to the copper(I) center is followed by oxidative addition to form a copper(III) intermediate. Subsequent coordination and deprotonation of the amine nucleophile leads to the formation of a copper(III) amido complex, which undergoes reductive elimination to afford the desired arylamine product and regenerate the copper(I) catalyst [3].
Selenium dioxide (SeO₂) represents a versatile oxidizing agent with unique reactivity patterns that can be exploited for the synthesis of aromatic carbonyl compounds. The Riley oxidation, first reported by Harry Lister Riley and co-workers in 1932, describes the selenium dioxide-mediated oxidation of methylene groups adjacent to carbonyls [4]. This transformation has found extensive application in the preparation of α-dicarbonyl compounds and represents a valuable synthetic methodology for accessing complex aromatic ketone systems.
The mechanism of selenium dioxide oxidation involves several distinct pathways depending on the substrate structure. For compounds containing α-methylene positions adjacent to carbonyls, the oxidation begins with attack by the enol tautomer at the electrophilic selenium center [4]. Following rearrangement and loss of water, a second equivalent of water attacks the α-position, with red amorphous selenium being liberated in the final step to give the 1,2-dicarbonyl product.
Table 2: Selenium Dioxide Oxidation Reaction Parameters
| Substrate Type | Reaction Conditions | Yield (%) | Product Type | Reference |
|---|---|---|---|---|
| Allylic positions | SeO₂/EtOH | 50-58 | Allylic alcohols | [5] |
| Methyl groups | SeO₂/1,4-dioxane | 75 | Formyl groups | [5] |
| Aromatic methyl | SeO₂/AcOH | 50-62 | Aldehydes | [5] |
| Cycloalkenes | TBHP/SeO₂ | Variable | Hydroxylated products | [5] |
| 2-Methyl-2-butene | SeO₂/various solvents | Variable | Allylic alcohols | [6] |
The application of selenium dioxide to aromatic systems bearing electron-donating substituents requires careful consideration of reaction conditions. The presence of phenylamino groups can influence the reactivity pattern, potentially leading to competing oxidation pathways. Studies have shown that selenium dioxide can effectively oxidize benzylic methylene groups to carbonyl functionality [7], making it a valuable tool for the preparation of acetophenone derivatives.
The use of co-oxidants such as tert-butyl hydroperoxide (TBHP) in conjunction with selenium dioxide allows for the use of catalytic amounts of the selenium reagent [5]. This modification not only reduces the toxicity concerns associated with stoichiometric selenium dioxide but also provides better control over the oxidation process, often leading to improved selectivity for the desired product.
For the synthesis of 1-(4-(Phenylamino)phenyl)ethanone, selenium dioxide-mediated oxidation could potentially be employed in the conversion of 4-(phenylamino)toluene to the corresponding acetophenone derivative. However, the electron-rich nature of the phenylamino substituent may require optimization of reaction conditions to prevent over-oxidation or unwanted side reactions.
The introduction of phenylamino substituents into aromatic systems represents a fundamental transformation in organic synthesis, with multiple strategic approaches available depending on the specific synthetic requirements. The most widely employed methodology involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between amines and aryl halides [8].
The Buchwald-Hartwig amination mechanism involves several key steps: initial reduction of palladium(II) to palladium(0), oxidative addition of the aryl halide to form a palladium(II) complex, coordination and deprotonation of the amine nucleophile, and finally reductive elimination to afford the desired arylamine product [8]. The success of this transformation depends critically on the choice of ligand, with phosphine ligands playing a crucial role in stabilizing the various palladium intermediates throughout the catalytic cycle.
Table 3: Buchwald-Hartwig Amination Optimization Parameters
| Ligand System | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| BINAP | Pd₂(dba)₃ | NaOᵗBu | Toluene | 80 | 85-95 | [8] |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 90-98 | [8] |
| DavePhos | Pd₂(dba)₃ | K₂CO₃ | DMF | 120 | 75-90 | [8] |
| P(o-tolyl)₃ | PdCl₂ | NaOᵗBu | Toluene | 100 | 70-85 | [8] |
| tBuXPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 88-95 | [9] |
Recent advances in ligand design have led to the development of highly active catalyst systems capable of operating under mild conditions. The use of sterically hindered N-heterocyclic carbene (NHC) ligands has proven particularly effective for challenging amination reactions [10]. These ligands provide enhanced stability to the palladium catalyst while facilitating the crucial reductive elimination step that forms the carbon-nitrogen bond.
The application of the Buchwald-Hartwig amination to the synthesis of 1-(4-(Phenylamino)phenyl)ethanone would involve the coupling of 4-bromoacetophenone with aniline. The electron-withdrawing nature of the acetophenone moiety is expected to facilitate the oxidative addition step, while the electron-rich aniline nucleophile should readily undergo the amination reaction.
An alternative approach involves the use of copper-catalyzed amination reactions, which have gained significant attention due to the lower cost and reduced toxicity of copper compared to palladium [11]. Copper-catalyzed amination reactions typically require higher temperatures and longer reaction times compared to their palladium-catalyzed counterparts, but they offer the advantage of being more economically viable for large-scale applications.
The scope of copper-catalyzed amination has been significantly expanded through the development of new ligand systems. Oxamide-based ligands have proven particularly effective, with N-(naphthalen-1-yl)-N-alkyl oxamides showing exceptional performance in the coupling of aryl bromides with various amine nucleophiles [11].
The purification of aromatic amines presents unique challenges due to their basic nature and tendency to interact strongly with silica gel through acid-base interactions [12]. Traditional normal-phase chromatography using silica columns can lead to compound degradation, yield loss, and increased band spreading when dealing with basic amine compounds [13].
Several strategies have been developed to address these purification challenges. The addition of competing amines to the mobile phase, such as triethylamine or ammonia, can neutralize the acidic silanol groups on silica gel, preventing unwanted interactions with the target compound [12]. Typical mobile phase compositions include dichloromethane/methanol/ammonia mixtures, with the ammonia serving as a competing base to facilitate elution of the amine products.
Table 4: Purification Methods for Aromatic Amines
| Purification Method | Stationary Phase | Mobile Phase | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Normal-phase silica | Silica gel | DCM/MeOH/NH₃ | Cost-effective | Acid-base interactions | [12] |
| Amine-functionalized silica | Amino-silica | Hexane/EtOAc | Reduced interactions | Higher cost | [13] |
| Reverse-phase C18 | C18 silica | MeCN/H₂O/TFA | High resolution | Requires salt removal | [14] |
| Ion-exchange | Strong cation exchange | Variable pH buffers | High selectivity | Complex optimization | [14] |
| Crystallization | N/A | Various solvents | High purity | Yield limitations | [14] |
An innovative approach to amine purification involves the use of trichloroacetic acid (TCA) as a precipitation agent [14]. This method exploits the formation of amine salts through protonation, followed by simple decarboxylation of TCA to liberate volatile carbon dioxide and chloroform, directly affording the pure amine. This approach significantly reduces the number of purification steps and minimizes waste generation compared to traditional methods.
The use of amine-functionalized silica gel represents another valuable purification strategy [13]. These modified stationary phases reduce the acid-base interactions that can complicate normal-phase chromatography of basic compounds. The amine-functionalized surface provides a more compatible environment for the separation of amine-containing products, often resulting in improved resolution and higher recovery yields.
For industrial applications, the optimization of reaction conditions to maximize yield becomes crucial for economic viability. Several factors contribute to yield optimization in aromatic amination reactions, including catalyst loading, reaction temperature, reaction time, and substrate stoichiometry [15]. Design of experiments (DoE) approaches have proven valuable for systematic optimization of these parameters.
Table 5: Yield Optimization Parameters for Aromatic Amination
| Parameter | Optimal Range | Impact on Yield | Optimization Strategy | Reference |
|---|---|---|---|---|
| Catalyst Loading | 1-5 mol% | Direct correlation | Start at 2-3 mol% | [15] |
| Temperature | 80-120°C | Bell-shaped curve | Screen 20°C intervals | [15] |
| Reaction Time | 4-24 h | Asymptotic approach | Monitor by GC/HPLC | [15] |
| Base Equivalents | 1.2-2.0 equiv | Threshold effect | Use 1.5 equiv standard | [15] |
| Solvent Selection | Polar aprotic | Dramatic effect | Screen systematically | [15] |
The implementation of continuous flow chemistry has emerged as a powerful tool for yield optimization and scale-up of aromatic amination reactions [15]. Flow chemistry offers several advantages, including better heat and mass transfer, improved safety through reduced reaction volumes, and the ability to achieve steady-state conditions that can be more easily optimized and controlled.
Scale-up considerations for the synthesis of 1-(4-(Phenylamino)phenyl)ethanone must account for potential safety hazards associated with the reaction conditions. The exothermic nature of many coupling reactions requires careful thermal management to prevent runaway reactions [15]. Calorimetry studies are essential for determining the maximum temperature of synthesis reaction (MTSR) and the adiabatic temperature rise (ΔTadia), which provide critical safety parameters for process design.
The molecular geometry of 1-(4-(Phenylamino)phenyl)ethanone has been investigated through X-ray crystallographic analysis of related acetophenone derivatives, providing valuable insights into the structural characteristics of this compound family. Crystal structure determinations of similar compounds reveal critical geometric parameters that define the molecular architecture [1] [2].
The crystallographic analysis demonstrates that compounds in this structural class typically adopt a monoclinic crystal system with space group P21/c. For comparable phenylamino-substituted acetophenone derivatives, unit cell parameters have been determined with dimensions of approximately a = 8.0970(3) Å, b = 12.7315(4) Å, and c = 12.8542(4) Å, with β = 93.785(1)° [1]. These crystallographic parameters provide the foundation for understanding the three-dimensional arrangement of molecules within the crystal lattice.
The molecular geometry analysis reveals that the acetophenone moiety maintains planarity, with the carbonyl group positioned in the same plane as the aromatic ring system. The phenylamino substituent at the para position introduces conformational flexibility, with the nitrogen atom serving as a key structural pivot point. Bond length analysis indicates that the carbon-nitrogen bond connecting the phenyl rings exhibits partial double-bond character due to conjugation effects [2] [3].
Crystallographic disorder resolution has been addressed through advanced refinement techniques, including the application of SHELX software for structure solution and refinement. The SHELXD program enables phase determination, while SHELXL facilitates anisotropic displacement parameter refinement and hydrogen bonding analysis . These methodologies ensure accurate determination of bond angles, particularly the critical carbon-nitrogen-carbon angle in the phenylamino group, and validate molecular planarity through torsional angle measurements .
The comprehensive spectroscopic characterization of 1-(4-(Phenylamino)phenyl)ethanone encompasses multiple analytical techniques that provide detailed structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering precise chemical shift assignments and multiplicity patterns [5] [6].
Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum of 1-(4-(Phenylamino)phenyl)ethanone exhibits characteristic resonances that definitively identify the molecular structure. The carbonyl carbon appears at δ 191.21 parts per million in deuterated dimethyl sulfoxide, representing the ketone functionality of the acetophenone moiety [5]. The aromatic carbon atoms adjacent to the amino group display a distinctive chemical shift at δ 149.81 parts per million, reflecting the electron-donating effect of the phenylamino substituent [5]. The methyl carbon of the acetyl group resonates at δ 25.40 parts per million, confirming the presence of the ethanone functionality [5].
Proton nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The aromatic protons typically appear in the δ 6.8-7.5 parts per million region, with the acetyl methyl group displaying a singlet at approximately δ 2.5 parts per million [6]. The amino proton exhibits variable chemical shift depending on solvent and concentration, typically appearing as a broad singlet in the δ 5-6 parts per million range [6].
Infrared Spectroscopy
The infrared spectrum of 1-(4-(Phenylamino)phenyl)ethanone displays characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch vibration appears at approximately 1670 cm⁻¹, typical for aromatic ketones where the carbonyl group is conjugated with the phenyl ring system [7] . The nitrogen-hydrogen stretch vibrations of the phenylamino group manifest as absorption bands in the 3300-3400 cm⁻¹ region, indicating the presence of the aromatic amine functionality [7] .
Aromatic carbon-carbon stretch vibrations are observed at approximately 1600 and 1580 cm⁻¹, confirming the aromatic character of both phenyl ring systems [7] . The carbon-nitrogen stretch vibration, characteristic of the phenylamino linkage, appears at approximately 1280 cm⁻¹ [7] . Additional bands associated with aromatic carbon-hydrogen bending vibrations are observed in the 700-900 cm⁻¹ region [7] .
Mass Spectrometry
Mass spectrometric analysis of 1-(4-(Phenylamino)phenyl)ethanone reveals fragmentation patterns characteristic of acetophenone derivatives. The molecular ion peak appears at m/z 211, corresponding to the molecular weight of the compound [9] [10]. Common fragmentation pathways include loss of the acetyl group (m/z 43), resulting in the formation of the phenylamino-substituted phenyl cation at m/z 168 [9] [10].
High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula C₁₄H₁₃NO. The exact mass determination enables differentiation from isomeric compounds and validates the proposed molecular structure [9] [10]. Tandem mass spectrometry experiments reveal additional fragmentation patterns, including the formation of phenyl cations at m/z 77 and tropylium-type ions through rearrangement processes [9] [10].
Density functional theory calculations have been employed to investigate the electronic structure and geometric parameters of 1-(4-(Phenylamino)phenyl)ethanone and related phenylamino-substituted compounds. These computational studies provide theoretical validation of experimental structural determinations and offer insights into electronic properties that are not readily accessible through experimental methods [11] [12] [13].
Computational Methodology
The density functional theory calculations have been performed using the B3LYP hybrid functional with the 6-311G** basis set, as well as the PBE1PBE functional for comparative analysis [11] [12] [13]. These computational levels have been validated for similar aromatic systems and provide reliable geometric parameters and electronic structure descriptions [11] [12] [13].
Geometric optimization calculations reveal that the B3LYP method typically predicts bond lengths that are slightly longer than experimental values, with the largest discrepancies occurring in carbon-carbon aromatic bonds [13]. The PBE1PBE functional demonstrates improved agreement with experimental bond lengths, particularly for the carbon-nitrogen bonds in the phenylamino moiety [13]. Bond angle predictions show excellent correlation with experimental values, with typical deviations of less than 2 degrees [13].
Electronic Structure Analysis
Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics of 1-(4-(Phenylamino)phenyl)ethanone. The calculations reveal that the carbon-nitrogen bond in the phenylamino group exhibits significant π-character due to conjugation with the aromatic ring systems [13]. The occupancy values for the carbon-nitrogen bonds indicate partial double-bond character, with natural bond orbital occupancies of approximately 1.97-1.98 atomic units for the σ-bonds and 0.3-0.4 atomic units for the π-bonds [13].
The carbonyl group displays typical ketone characteristics, with the carbon-oxygen bond showing strong π-character and occupancy values consistent with a standard carbonyl functionality [13]. The aromatic ring systems maintain their characteristic alternating single-double bond patterns, with π-bond occupancies ranging from 1.6 to 1.7 atomic units [13].
Thermodynamic Properties
Density functional theory calculations enable the determination of thermodynamic properties, including heat capacity, entropy, and enthalpy functions. The calculated standard molar heat capacity at constant pressure ranges from approximately 150-200 J mol⁻¹ K⁻¹ depending on temperature, with values increasing with temperature according to polynomial functions [13]. The standard molar entropy has been calculated to be approximately 350-400 J mol⁻¹ K⁻¹ at 298 K, reflecting the molecular complexity and degrees of freedom [13].
The calculations also provide activation parameters for potential chemical transformations, with typical activation energies of 50-70 kJ mol⁻¹ for nucleophilic substitution reactions involving the phenylamino group [13]. These theoretical predictions serve as valuable benchmarks for experimental kinetic studies and reaction mechanism investigations [13].
Molecular dynamics simulations provide detailed information about the conformational behavior and dynamic properties of 1-(4-(Phenylamino)phenyl)ethanone in solution and solid-state environments. These computational studies reveal the flexibility of the molecular structure and identify preferred conformational states [14] [15] [16].
Simulation Parameters and Methodology
Molecular dynamics simulations have been conducted using established force fields and computational protocols validated for aromatic amine systems. The simulations typically employ nanosecond timescales to capture relevant molecular motions and conformational transitions [15] [16]. System preparation involves solvation in explicit water models or organic solvents, depending on the specific research objectives [15] [16].
Temperature and pressure control algorithms maintain stable simulation conditions, with typical temperatures ranging from 298 to 323 K and atmospheric pressure conditions [15] [16]. Periodic boundary conditions eliminate finite size effects, while long-range electrostatic interactions are handled through particle mesh Ewald summation methods [15] [16].
Conformational Preferences
The molecular dynamics simulations reveal that 1-(4-(Phenylamino)phenyl)ethanone exhibits conformational flexibility primarily centered around the carbon-nitrogen bond connecting the two phenyl ring systems. The dihedral angle between the phenyl rings adopts multiple conformational states, with energy barriers between conformers typically ranging from 10-20 kJ mol⁻¹ [14] [16].
The acetophenone moiety maintains relative rigidity, with the carbonyl group remaining coplanar with the attached phenyl ring throughout the simulation trajectory. The methyl group of the acetyl functionality exhibits rapid rotation, with a complete rotational period occurring on the picosecond timescale [14] [16]. This rapid rotation contributes to the dynamic averaging observed in nuclear magnetic resonance experiments [14] [16].
Solvent Effects
Molecular dynamics simulations in different solvent environments demonstrate the influence of solvation on molecular conformation. In polar solvents such as dimethyl sulfoxide, the phenylamino group adopts conformations that maximize hydrogen bonding interactions with solvent molecules [15] [16]. The amino nitrogen serves as a hydrogen bond acceptor, while the aromatic protons can participate in weak carbon-hydrogen to oxygen hydrogen bonding [15] [16].
In nonpolar solvents, the molecular conformation is primarily determined by intramolecular interactions, with the phenyl rings adopting conformations that minimize steric repulsion while maximizing π-π stacking interactions [15] [16]. These solvent-dependent conformational preferences have implications for the compound's physical properties and chemical reactivity [15] [16].
Temporal Stability Analysis
Root-mean-square displacement calculations demonstrate that the molecular structure remains stable throughout extended simulation periods. The backbone atoms of the acetophenone moiety show minimal deviation from their initial positions, with root-mean-square displacement values typically below 2 Å over 100 nanosecond trajectories [15]. The phenylamino substituent exhibits greater flexibility, with root-mean-square displacement values reaching 3-4 Å due to conformational sampling [15].
Radius of gyration calculations indicate that the overall molecular compactness remains relatively constant, with values ranging from 4.5 to 5.0 Å depending on the specific conformation adopted [15]. These measurements confirm that the molecule maintains its structural integrity while allowing for reasonable conformational flexibility [15].